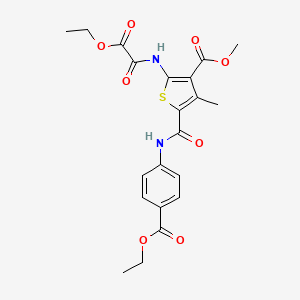
5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C21H22N2O8S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(4-Ethoxycarbonyl-phenylcarbamoyl)-2-(ethoxyoxalyl-amino)-4-methyl-thiophene-3-carboxylic acid methyl ester is a complex thiophene derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
The compound's structure can be broken down into several functional groups, including a thiophene ring, ester functionalities, and amide linkages. These structural elements are pivotal in determining the compound's biological activity. The synthesis typically involves multi-step organic reactions, where thiophene derivatives are modified through various chemical transformations to incorporate the desired functional groups.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives of thiophene compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
| Compound | Bacteria Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Compound C | Pseudomonas aeruginosa | 10 |
These findings suggest that modifications to the thiophene structure, such as the incorporation of ethoxycarbonyl and carbamoyl groups, may enhance antibacterial efficacy .
Anti-inflammatory Activity
In addition to antibacterial effects, compounds related to this class have demonstrated anti-inflammatory properties. For example, thienopyrimidine derivatives have been shown to reduce inflammation markers in vitro. In a study examining the effects of various thiophene derivatives on inflammatory cytokines, it was found that certain modifications led to a significant decrease in TNF-alpha and IL-6 levels in cell cultures .
Anticancer Activity
The anticancer potential of thiophene derivatives has also been explored. Some studies report that these compounds can induce apoptosis in cancer cell lines. For instance, a related compound was tested against leukemia cells and showed selective cytotoxicity at micromolar concentrations. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways .
Case Studies
-
Case Study 1: Antibacterial Efficacy
- Objective : To evaluate the antibacterial activity of synthesized thiophene derivatives.
- Method : Disc diffusion method against various bacterial strains.
- Results : Compounds with ethoxycarbonyl substitutions showed enhanced inhibition against both Gram-positive and Gram-negative bacteria.
-
Case Study 2: Anti-inflammatory Effects
- Objective : To assess the impact on inflammatory cytokine production.
- Method : Treatment of LPS-stimulated macrophages with thiophene derivatives.
- Results : Significant reduction in cytokine levels was observed, indicating potential for therapeutic use in inflammatory diseases.
-
Case Study 3: Anticancer Activity
- Objective : To determine cytotoxic effects on cancer cell lines.
- Method : MTT assay on various cancer cell lines.
- Results : The compound exhibited selective toxicity towards leukemia cells with minimal effects on normal cells.
Properties
Molecular Formula |
C21H22N2O8S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl 5-[(4-ethoxycarbonylphenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H22N2O8S/c1-5-30-19(26)12-7-9-13(10-8-12)22-16(24)15-11(3)14(20(27)29-4)18(32-15)23-17(25)21(28)31-6-2/h7-10H,5-6H2,1-4H3,(H,22,24)(H,23,25) |
InChI Key |
WCVVFIPURXCVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C(=O)OCC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















